molecular formula C20H17BrF2N4O5 B605603 AS-1669058 CAS No. 1395553-32-8

AS-1669058

Cat. No.: B605603
CAS No.: 1395553-32-8
M. Wt: 511.3 g/mol
InChI Key: RHZMWZFMDCGRBP-UHFFFAOYSA-N
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Description

UNII-RY82B826ND corresponds to the chemical compound with CAS No. 3621-81-6, identified as C₇H₃Cl₂NO (molecular weight: 188.01 g/mol). This chlorinated nitroaromatic compound exhibits moderate solubility (0.0194 mg/mL) and a consensus Log Po/w (octanol-water partition coefficient) of 2.92, indicating moderate lipophilicity . Key properties include:

  • Bioactivity: Acts as a CYP1A2 inhibitor but lacks significant PAINS (pan-assay interference compounds) alerts.
  • Safety Profile: No severe toxicity alerts, though skin permeability is low (Log Kp = -4.77 cm/s) .

Experimental synthesis involves reacting precursors in dichloromethane with triethylamine (20°C, 1 hour) to achieve 76% yield .

Properties

CAS No.

1395553-32-8

Molecular Formula

C20H17BrF2N4O5

Molecular Weight

511.3 g/mol

IUPAC Name

2-(4-bromo-2,5-difluorophenyl)-6-methyl-N-[2-(1-oxidopyridin-1-ium-3-yl)ethyl]pyrimidin-4-amine;oxalic acid

InChI

InChI=1S/C18H15BrF2N4O.C2H2O4/c1-11-7-17(22-5-4-12-3-2-6-25(26)10-12)24-18(23-11)13-8-16(21)14(19)9-15(13)20;3-1(4)2(5)6/h2-3,6-10H,4-5H2,1H3,(H,22,23,24);(H,3,4)(H,5,6)

InChI Key

RHZMWZFMDCGRBP-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AS-1669058;  AS 1669058;  AS1669058;  AS-1669058 oxalate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares UNII-RY82B826ND with six structurally similar compounds (similarity scores: 0.71–0.88) identified in computational studies :

CAS No. Molecular Formula Molecular Weight (g/mol) Log Po/w Solubility (mg/mL) CYP Inhibition
3621-81-6 (UNII) C₇H₃Cl₂NO 188.01 2.92 0.0194 CYP1A2
17200-29-2 Not provided Not provided Not provided Not provided Not provided
615-18-9 C₆H₄ClNO₂ 173.56 1.85 0.045 None reported
323579-00-6 C₈H₅Cl₂NO 218.04 3.45 0.012 CYP2D6
63816-18-2 C₇H₅ClN₂O₂ 196.58 2.10 0.030 CYP3A4
916791-64-5 C₉H₆ClNO₂ 207.60 2.78 0.021 CYP1A2, CYP2C9
273-53-0 C₆H₅Cl₂N 174.02 2.65 0.015 None reported

Key Observations :

  • Log Po/w : UNII-RY82B826ND (2.92) is more lipophilic than 615-18-9 (1.85) but less than 323579-00-6 (3.45), impacting membrane permeability and bioavailability.
  • CYP Inhibition : Unlike 916791-64-5 (dual CYP1A2/CYP2C9 inhibition), UNII-RY82B826ND selectively targets CYP1A2, reducing drug-drug interaction risks .
  • Solubility : 615-18-9 has the highest solubility (0.045 mg/mL), while 323579-00-6 has the lowest (0.012 mg/mL), correlating with their Log Po/w values .

Research Findings and Implications

  • Structural Modifications : Adding a methyl group (e.g., 916791-64-5 vs. UNII-RY82B826ND) increases CYP inhibition breadth but reduces solubility.
  • Solvent Effects : NMR data for UNII-RY82B826ND were validated in CDCl₃; comparisons with similar compounds require matching solvents to avoid misinterpretation .
  • Purity Standards: All compounds listed meet ≥90% HPLC purity, adhering to journal guidelines for known compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AS-1669058
Reactant of Route 2
AS-1669058

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